molecular formula C13H12N4O B5703261 5-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL

5-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL

Cat. No.: B5703261
M. Wt: 240.26 g/mol
InChI Key: NDDZDTRZINKGGW-UHFFFAOYSA-N
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Description

5-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure includes a triazole ring fused to a pyrimidine ring, with a methyl group and a hydroxyl group attached, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The reaction is typically carried out in dry toluene with molecular sieves, resulting in high yields under short reaction times .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, late-stage functionalization of the triazolopyrimidine core can be employed to introduce various functional groups, further expanding its utility in industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .

Major Products

The major products formed from these reactions include various derivatives of the triazolopyrimidine core, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

5-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 5-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL involves its interaction with specific molecular targets and pathways. It acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2, and exhibits various other biological activities. These interactions lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
  • 5-Methyl-S-triazolo(1,5-a)pyrimidin-7-ol
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine

Uniqueness

Compared to similar compounds, 5-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL exhibits unique biological activities and chemical properties due to the presence of the methyl and hydroxyl groups. These functional groups enhance its reactivity and potential for various applications in medicinal chemistry and material sciences .

Properties

IUPAC Name

5-methyl-2-(4-methylphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-8-3-5-10(6-4-8)12-15-13-14-9(2)7-11(18)17(13)16-12/h3-7H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDZDTRZINKGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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